molecular formula C10H9F4NO2 B8112168 3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

Cat. No.: B8112168
M. Wt: 251.18 g/mol
InChI Key: UVNYHDLRUBHIGA-ZETCQYMHSA-N
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Description

3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group and a fluorine atom attached to the aromatic ring. These features impart distinct chemical and physical properties, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE typically involves multi-step organic reactionsThe synthesis may start with a precursor such as 3-fluoro-2-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including amination and subsequent protection and deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.

    Substitution: The trifluoromethyl and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-FLUORO-2-(TRIFLUOROMETHYL)-DL-PHENYLALANINE is unique due to the presence of both a trifluoromethyl group and a fluoro atom on the aromatic ring. This dual fluorination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-6-3-1-2-5(4-7(15)9(16)17)8(6)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNYHDLRUBHIGA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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